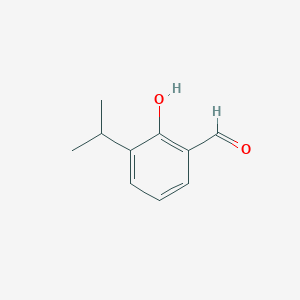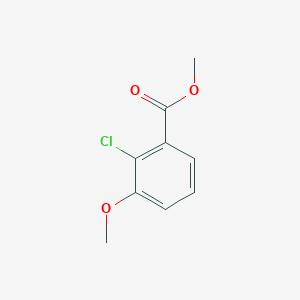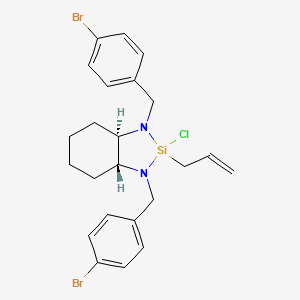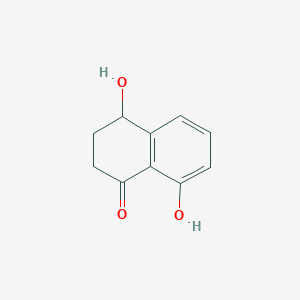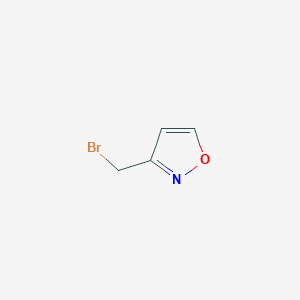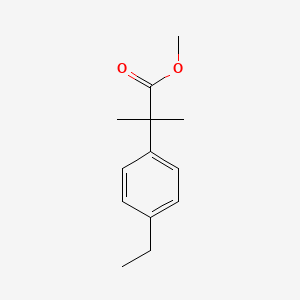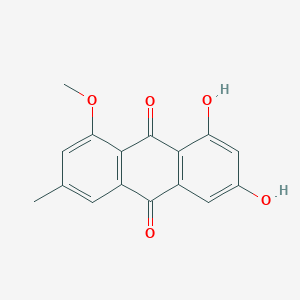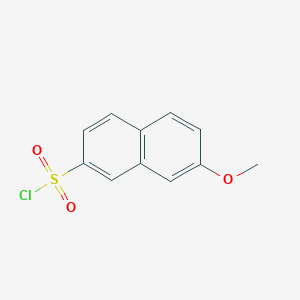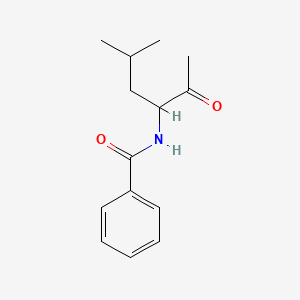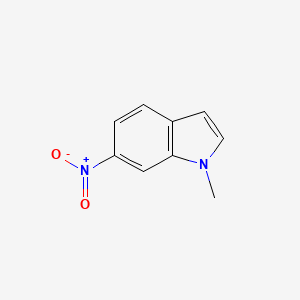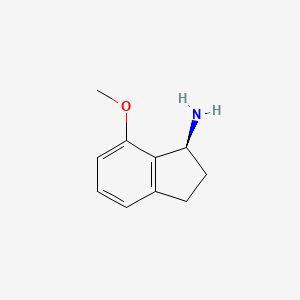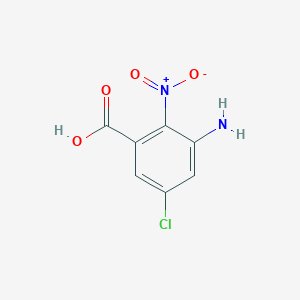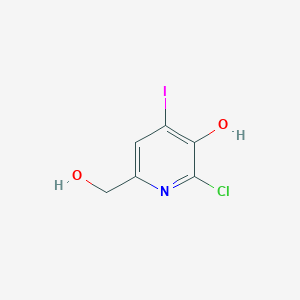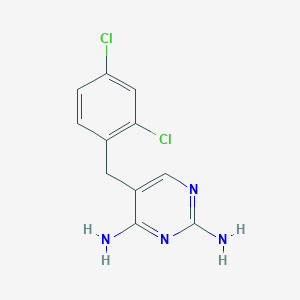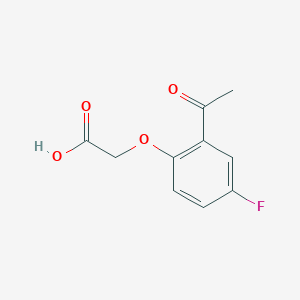
2-(2-Acetyl-4-fluorophenoxy)acetic acid
Vue d'ensemble
Description
2-(2-Acetyl-4-fluorophenoxy)acetic acid, also known as Flucetosulfuron, is a herbicide that belongs to the sulfonylurea family. It is widely used in agriculture to control the growth of weeds in crops such as wheat, barley, and rice. The compound is highly effective in inhibiting the growth of weeds, and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Crystal Structure and Analysis
The compound 2-(4-fluorophenoxy) acetic acid has been synthesized and studied for its crystal structure, stabilizing interactions, and molecular reactivity using techniques like Hirshfeld surface analysis, 3D energy frameworks, and Density Functional Theory (DFT) calculations. This research aids in understanding the compound's kinetic stability and reactive sites (Prabhuswamy et al., 2021).
pH Sensitive Probes
Fluorinated analogs of 2-aminophenol, including derivatives of 2-(2-acetyl-4-fluorophenoxy)acetic acid, have been developed for pH measurement in biological contexts. These compounds exhibit sensitivity to physiological pH ranges and negligible affinity for other physiological ions, making them useful as pH sensitive probes (Rhee, Levy, & London, 1995).
Hydrogen Bonding and Polymer Formation
Studies have explored the hydrogen bonding properties and the formation of hydrogen-bonded polymers and cyclic structures in salts of phenoxyacetic acid analogs, including 2-(2-acetyl-4-fluorophenoxy)acetic acid. These studies contribute to understanding the compound's potential in forming polymers and cyclic structures useful in material science (Smith & Lynch, 2015).
Coordination Polymeric Structures
The compound has been used to study two-dimensional coordination polymeric structures in caesium complexes. These structures are significant for understanding the coordination chemistry and potential applications in designing new materials (Smith & Lynch, 2014).
Propriétés
IUPAC Name |
2-(2-acetyl-4-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYOIMWAWBCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470155 | |
| Record name | 2-(2-Acetyl-4-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetyl-4-fluorophenoxy)acetic acid | |
CAS RN |
34848-65-2 | |
| Record name | 2-(2-Acetyl-4-fluorophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


